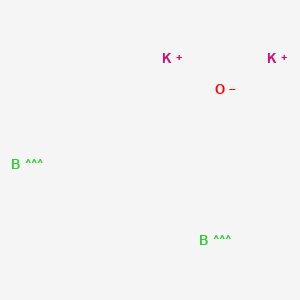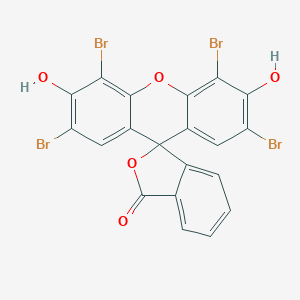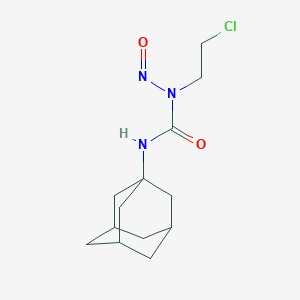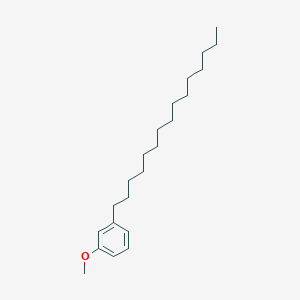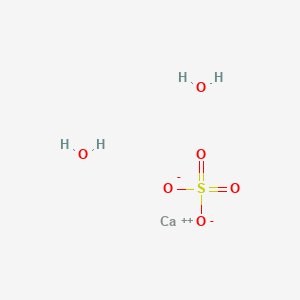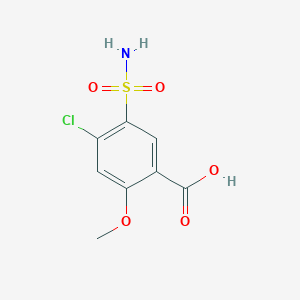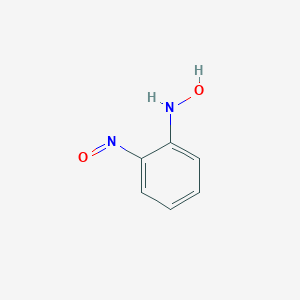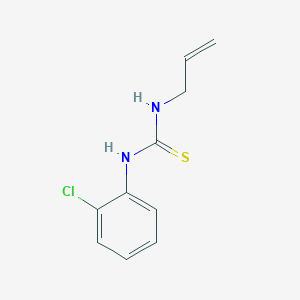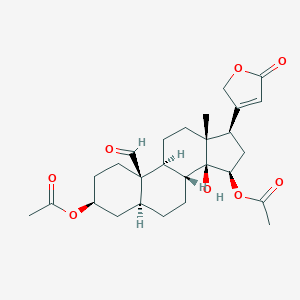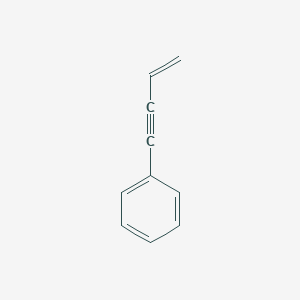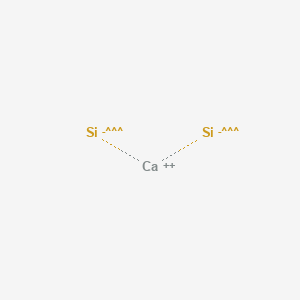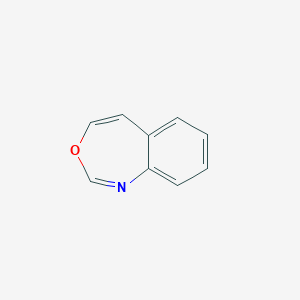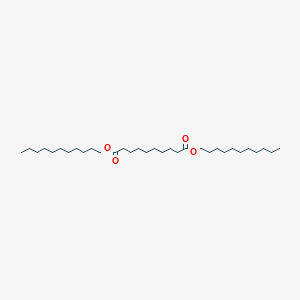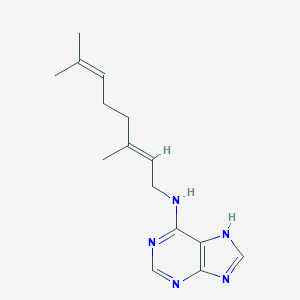
Geranylaminopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylaminopurine (GA) is a plant growth regulator that belongs to the cytokinin family. It is a synthetic compound that has been extensively studied for its potential applications in agriculture, horticulture, and plant biotechnology. GA has been shown to promote cell division, delay senescence, and enhance plant growth and development. In
Wirkmechanismus
Geranylaminopurine acts as a cytokinin by binding to the cytokinin receptor and activating a signal transduction pathway. This pathway leads to the activation of genes involved in cell division and growth. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. The exact mechanism of action of Geranylaminopurine is still not fully understood, but it is clear that it plays an important role in plant growth and development.
Biochemische Und Physiologische Effekte
Geranylaminopurine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and differentiation, delays senescence, and enhances photosynthesis. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. In addition, Geranylaminopurine has been shown to increase the levels of cytokinins and other growth regulators in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Geranylaminopurine in lab experiments is its stability and ease of synthesis. Geranylaminopurine is also relatively inexpensive compared to other plant growth regulators. However, one limitation of using Geranylaminopurine is that it can be difficult to determine the optimal concentration for a given experiment. In addition, Geranylaminopurine can have different effects on different plant species, which can make it challenging to generalize results.
Zukünftige Richtungen
There are many potential future directions for research on Geranylaminopurine. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the identification of new target genes and signaling pathways that are regulated by Geranylaminopurine. In addition, there is a need for more studies on the effects of Geranylaminopurine on different plant species and under different environmental conditions. Finally, there is a need for more research on the potential applications of Geranylaminopurine in biotechnology and agriculture.
Synthesemethoden
Geranylaminopurine can be synthesized by reacting geraniol with aminopurine in the presence of a catalyst. This reaction results in the formation of Geranylaminopurine as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography. Geranylaminopurine is stable at room temperature and can be stored for long periods of time without degradation.
Wissenschaftliche Forschungsanwendungen
Geranylaminopurine has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote cell division, delay senescence, and enhance plant growth and development. Geranylaminopurine has also been shown to increase the yield and quality of crops such as tomatoes, rice, and cotton. In addition, Geranylaminopurine has been used to induce somatic embryogenesis in a variety of plant species, which has important implications for plant regeneration and genetic transformation.
Eigenschaften
CAS-Nummer |
14714-89-7 |
|---|---|
Produktname |
Geranylaminopurine |
Molekularformel |
C15H21N5 |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |
InChI-Schlüssel |
IWEPCTONZDTXAT-KPKJPENVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |
SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Kanonische SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Andere CAS-Nummern |
14714-89-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



